molecular formula C10H13NOS2 B12985396 N-(4-(Methylsulfinyl)phenyl)thietan-3-amine

N-(4-(Methylsulfinyl)phenyl)thietan-3-amine

Cat. No.: B12985396
M. Wt: 227.4 g/mol
InChI Key: UJGFHBISPDTWHD-UHFFFAOYSA-N
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Description

N-(4-(Methylsulfinyl)phenyl)thietan-3-amine: is an organic compound characterized by the presence of a thietan ring and a methylsulfinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Methylsulfinyl)phenyl)thietan-3-amine typically involves the reaction of 4-(Methylsulfinyl)phenylamine with a thietan precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(Methylsulfinyl)phenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The thietan ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thietan derivatives.

Scientific Research Applications

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: N-(4-(Methylsulfinyl)phenyl)thietan-3-amine is used in the production of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.

Mechanism of Action

The mechanism of action of N-(4-(Methylsulfinyl)phenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

    N-(4-(Methylsulfonyl)phenyl)thietan-3-amine: A closely related compound with a sulfonyl group instead of a sulfinyl group.

    N-(4-(Methylsulfinyl)phenyl)thiazole: A compound with a thiazole ring instead of a thietan ring.

Uniqueness: N-(4-(Methylsulfinyl)phenyl)thietan-3-amine is unique due to the presence of both the thietan ring and the methylsulfinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

N-(4-methylsulfinylphenyl)thietan-3-amine

InChI

InChI=1S/C10H13NOS2/c1-14(12)10-4-2-8(3-5-10)11-9-6-13-7-9/h2-5,9,11H,6-7H2,1H3

InChI Key

UJGFHBISPDTWHD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)NC2CSC2

Origin of Product

United States

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